l-ascorbic acid

Catalog No.
S519480
CAS No.
50-81-7
M.F
C6H8O6
M. Wt
176.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
l-ascorbic acid

CAS Number

50-81-7

Product Name

l-ascorbic acid

IUPAC Name

(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one

Molecular Formula

C6H8O6

Molecular Weight

176.12 g/mol

InChI

InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2-,5+/m0/s1

InChI Key

CIWBSHSKHKDKBQ-JLAZNSOCSA-N

SMILES

OC([C@]([C@@H](O)CO)([H])O1)=C(O)C1=O

Solubility

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992)
Insoluble in ether, chloroform, benzene, petroleum ether, oils, fats, fat solvents
1 g dissolves in about 3 ml of water.
The solubility in g/mL is 0.33 in water, 0.033 in 95 wt% ethanol, 0.02 in absolute ethanol, 0.01 in glycerol USP, 0.05 in propylene glycol.
Solubility in water: 80% at 100 °C, 40% at 45 °C
400 mg/mL at 40 °C
Solubility in water, g/100ml: 33

Synonyms

Ascorbic acid

Canonical SMILES

C(C(C1C(=C(C(=O)O1)O)O)O)O

Isomeric SMILES

C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O

Description

The exact mass of the compound Ascorbic acid is 176.0321 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Antioxidant Properties

Ascorbic acid is a potent antioxidant. It donates electrons to neutralize free radicals, unstable molecules that damage cells and contribute to various chronic diseases. Research suggests its role in protecting against oxidative stress, a condition linked to:

  • Cardiovascular disease )
  • Neurodegenerative diseases like Alzheimer's and Parkinson's

Collagen Synthesis

Ascorbic acid is a crucial cofactor for enzymes involved in collagen synthesis. Collagen is a major structural protein found in connective tissues, skin, and bones. Research explores its potential role in:

  • Wound healing )
  • Promoting healthy skin aging )

Cellular Function and Immune Support

Ascorbic acid plays a vital role in various cellular functions. It is involved in:

  • Immune system regulation )
  • Iron absorption )
  • Neurotransmitter synthesis

L-ascorbic acid, commonly known as vitamin C, is a water-soluble vitamin and a potent antioxidant. It is a six-carbon lactone with the molecular formula C₆H₈O₆, characterized by its ability to donate electrons and neutralize free radicals. L-ascorbic acid is essential for various biological functions, including collagen synthesis, immune function, and the absorption of iron from plant-based foods. Its structure allows it to exist in various forms, including ascorbate (the deprotonated form) and dehydroascorbic acid (the oxidized form) .

Ascorbic acid functions as a cofactor for several enzymes involved in various biological processes:

  • Collagen synthesis: Ascorbic acid is necessary for hydroxylation of proline residues in collagen, a crucial protein for connective tissues.
  • Iron absorption: Ascorbic acid enhances the absorption of iron from plant-based sources by converting ferric iron (Fe3+) to the more readily absorbed ferrous iron (Fe2+).
  • Antioxidant activity: Ascorbic acid scavenges free radicals, protecting cells from oxidative damage.
  • Gastrointestinal distress: Diarrhea, nausea, and abdominal cramps at intakes exceeding 2 grams per day.
  • Kidney stones: High intake may increase the risk of kidney stones in susceptible individuals.
Due to its redox properties. It can undergo one-electron oxidation to form the ascorbate radical, which can further disproportionate into L-ascorbic acid and dehydroascorbic acid. This reaction pathway plays a crucial role in biological systems where L-ascorbic acid functions as an antioxidant . Additionally, L-ascorbic acid can act as a reducing agent in various organic reactions, such as:

  • Hydroxylation of alkenes: In the presence of transition metals, L-ascorbic acid facilitates the hydroxylation of alkenes and aromatics.
  • Cross-coupling reactions: It has been used in copper-catalyzed cross-coupling reactions involving aryl iodides and disulfides .
  • Radical addition reactions: L-ascorbic acid can initiate radical addition reactions, such as atom-transfer radical addition .

L-ascorbic acid is crucial for several biological processes:

  • Antioxidant defense: It protects cells from oxidative stress by scavenging free radicals and regenerating other antioxidants such as vitamin E.
  • Collagen synthesis: L-ascorbic acid is essential for the hydroxylation of proline and lysine residues in collagen, contributing to skin health and wound healing.
  • Immune function: It enhances the function of immune cells, improving the body's response to infections.
  • Iron absorption: L-ascorbic acid increases the bioavailability of non-heme iron from plant sources by reducing ferric iron to ferrous iron .

L-ascorbic acid can be synthesized through various methods:

  • Natural extraction: It is found abundantly in fruits and vegetables such as oranges, strawberries, and bell peppers.
  • Chemical synthesis: The industrial synthesis often involves multi-step processes starting from glucose or sorbitol. One common method includes the conversion of D-glucose to D-sorbitol followed by several oxidation steps to yield L-ascorbic acid .
  • Biotechnological methods: Microbial fermentation processes using specific strains of bacteria or yeast have been developed for producing L-ascorbic acid from glucose or other substrates .

L-ascorbic acid has diverse applications across various fields:

  • Nutritional supplements: It is widely used in dietary supplements for its health benefits.
  • Food industry: As an antioxidant, it prevents oxidation in food products and enhances flavor stability.
  • Pharmaceuticals: L-ascorbic acid is used in formulations for its antioxidant properties and potential therapeutic effects.
  • Cosmetics: It is included in skincare products for its skin-brightening and anti-aging properties .

L-ascorbic acid interacts with various substances, influencing its efficacy and stability:

  • Transition metals: It can chelate metal ions like iron and copper, which may enhance its antioxidant activity but also lead to prooxidant effects under certain conditions .
  • Reactive oxygen species: Studies have shown that L-ascorbic acid reacts with different reactive oxygen species, contributing to its role as an antioxidant .
  • Drug interactions: Research indicates that L-ascorbic acid may influence the metabolism of certain drugs, affecting their efficacy .

Several compounds share similarities with L-ascorbic acid in terms of structure or function. Here are some notable examples:

CompoundSimilarityUnique Features
Dehydroascorbic AcidOxidized form of L-ascorbic acidLess stable; can revert back to L-ascorbic acid
Tocopherol (Vitamin E)Antioxidant propertiesFat-soluble; protects cell membranes
GlutathioneAntioxidant; involved in redox reactionsTripeptide; important for detoxification
Alpha-Lipoic AcidAntioxidant; involved in energy metabolismBoth fat-soluble and water-soluble

L-ascorbic acid is unique due to its essential role in human health, particularly in collagen synthesis and immune function, alongside its potent antioxidant capabilities . Its water solubility distinguishes it from fat-soluble antioxidants like tocopherol.

The Reichstein process, developed in 1933 by Tadeusz Reichstein and colleagues at ETH Zürich, revolutionized the industrial production of L-ascorbic acid (vitamin C). This five-step hybrid chemical and microbial method converts D-glucose into vitamin C with high stereochemical precision.

Reaction Steps and Mechanistic Insights

  • Hydrogenation: D-glucose undergoes catalytic hydrogenation using nickel under high pressure and temperature to yield D-sorbitol.
  • Microbial Oxidation: Gluconobacter oxydans or Acetobacter suboxydans oxidizes D-sorbitol to L-sorbose, preserving the critical L-configuration at carbon 5.
  • Acetone Protection: Four hydroxyl groups of L-sorbose are protected via acetal formation with acetone, producing diacetone-L-sorbose (2,3:4,6-diisopropylidene-α-L-sorbose).
  • Oxidation and Hydrolysis: Potassium permanganate oxidizes the unprotected hydroxyl group to a carboxylic acid, yielding 2-keto-L-gulonic acid (2-KLG) after acid-catalyzed deprotection.
  • Lactonization: Thermal dehydration of 2-KLG forms the γ-lactone structure of L-ascorbic acid.

The process achieved industrial yields exceeding 50% and dominated production until the 1960s. Modifications, such as Kurt Heyns' platinum-catalyzed oxidation (1942), eliminated protective groups, improving efficiency.

L-ascorbic acid, a six-carbon compound with the molecular formula C₆H₈O₆, exhibits a distinctive crystalline structure that has been extensively studied through various crystallographic techniques [1]. The compound crystallizes in the monoclinic system with the non-centrosymmetric space group P2₁, containing four molecules per unit cell (Z = 4) [4] [48]. This specific space group is characteristic of chiral molecules, reflecting the inherent chirality of L-ascorbic acid's molecular structure [48].

X-ray diffraction analysis reveals that L-ascorbic acid possesses precise unit cell dimensions, with parameters a = 6.4196 ± 0.0002 Å, b = 6.3619 ± 0.0003 Å, and c = 17.1568 ± 0.0006 Å [48]. The β angle measures 99.356 ± 0.003°, resulting in a calculated cell volume of 691.38 ± 0.05 ų [48]. These crystallographic parameters have been determined at a temperature of 292.36 K, providing valuable insights into the molecular packing arrangement within the crystal lattice [48].

The molecular conformation of L-ascorbic acid features a five-membered lactone ring with a double bond between C2 and C3, which is crucial for its biological activity and chemical reactivity [3] [6]. This lactone ring is not planar but adopts a slightly puckered conformation, with the C4 atom deviating from the plane formed by the other atoms in the ring [3]. The hydroxyl groups at positions C2, C3, C5, and C6 participate in extensive hydrogen bonding networks within the crystal structure, contributing significantly to crystal stability and physicochemical properties [4].

Table 1: Crystallographic Parameters of L-Ascorbic Acid

ParameterValue
Chemical FormulaC₆H₈O₆
Molecular Weight (g/mol)176.12
Crystal SystemMonoclinic
Space GroupP2₁
Unit Cell Dimensions
a (Å)6.4196 ± 0.0002
b (Å)6.3619 ± 0.0003
c (Å)17.1568 ± 0.0006
β (°)99.356 ± 0.003
Cell Volume (ų)691.38 ± 0.05
Z (molecules per unit cell)4
Density (g/cm³)1.65
Temperature (K)292.36

Density functional theory calculations have provided further insights into the molecular force field of L-ascorbic acid, revealing that three stable conformations exist in the gas phase, while only two predominant conformations are present in the solid phase [3] [6]. These conformational differences primarily involve rotations around the C4-C5 and C5-C6 bonds, affecting the orientation of the side chain relative to the lactone ring [3]. The most stable conformation in the solid state is stabilized by intramolecular hydrogen bonding between the hydroxyl groups, particularly involving the OH groups at C2 and C3 positions [6].

The molecular structure of L-ascorbic acid exhibits specific stereochemistry, with chiral centers at C4 and C5 positions having the (R) and (S) configurations, respectively [31] [32]. This stereochemical arrangement is essential for its biological activity and distinguishes it from its enantiomer, D-ascorbic acid, which lacks significant biological function [20]. The absolute configuration of these chiral centers has been unequivocally established through X-ray crystallographic studies, confirming the structural assignments previously made based on chemical correlations and spectroscopic data [31].

Thermal Stability and Degradation Kinetics

L-ascorbic acid exhibits complex thermal behavior characterized by specific melting, decomposition, and degradation patterns that are crucial for understanding its stability in various processing and storage conditions [13] [14]. The compound has a melting point range of 190-194°C, as determined by differential scanning calorimetry (DSC), beyond which it undergoes rapid decomposition rather than transitioning to a liquid state [35] [38]. This thermal behavior is indicative of the compound's tendency to degrade upon melting, a characteristic that significantly impacts its stability in high-temperature applications [13].

Thermogravimetric analysis coupled with Fourier transform infrared spectroscopy (TG-FTIR) has revealed that L-ascorbic acid begins to decompose at approximately 191°C in an inert atmosphere [42]. The decomposition process occurs in three distinct stages, with the maximum rate of decomposition observed at around 225°C [42] [43]. During thermal degradation, L-ascorbic acid generates several volatile products, including water, carbon dioxide, carbon monoxide, methane, and formic acid, indicating complex fragmentation of the molecular structure [42].

Table 3: Thermal Stability and Degradation Parameters

ParameterValueAnalysis Method
Melting Point (°C)190 - 194DSC
Decomposition Temperature (°C)191TG-FTIR
Maximum Decomposition Rate (°C)225TGA
Activation Energy - Aerobic (kJ/mol)37.2 - 39.8Kinetic Analysis
Activation Energy - Anaerobic (kJ/mol)47.53Hot-compressed water
Thermal Stability Range (°C)Up to 188Microencapsulation
Weight Loss at 200°C (%)< 10TGA
Major Decomposition Range (°C)200 - 400TGA
First Order Rate Constant (s⁻¹)1.6 × 10⁻⁸ - 6.9 × 10⁻⁸Crystal Growth
Degradation ProductsH₂O, CO₂, CO, CH₄, HCOOHTG-FTIR

The kinetics of L-ascorbic acid thermal degradation follow a first-order reaction model, with rate constants ranging from 1.6 × 10⁻⁸ to 6.9 × 10⁻⁸ s⁻¹ depending on temperature and environmental conditions [5] [16]. The activation energy for the degradation process varies significantly between aerobic and anaerobic conditions, with values of 37.2-39.8 kJ/mol and 47.53 kJ/mol, respectively [15] [16]. This difference indicates that oxygen plays a crucial role in facilitating the thermal degradation of L-ascorbic acid, lowering the energy barrier for the decomposition reactions [15].

The thermal degradation of L-ascorbic acid proceeds through two distinct pathways: aerobic and anaerobic [15]. Under aerobic conditions, oxidation is the predominant mechanism, involving the formation of dehydroascorbic acid as an intermediate, which subsequently undergoes further degradation to form various carbonyl compounds and organic acids [15] [16]. In contrast, anaerobic degradation primarily involves dehydration and decarboxylation reactions, leading to the formation of furfural and related compounds [42]. The relative contribution of these pathways depends on the oxygen concentration, temperature, and pH of the system [15].

The pH of the medium significantly influences the thermal stability of L-ascorbic acid, with maximum stability observed in the pH range of 4-6 [15]. At higher pH values (alkaline conditions), the degradation rate increases substantially under aerobic conditions due to the enhanced oxidation of the deprotonated forms of L-ascorbic acid [15]. Conversely, at lower pH values (acidic conditions), the anaerobic degradation pathway becomes more prominent, although the overall degradation rate is generally slower compared to alkaline conditions [15] [16].

Temperature exerts a profound effect on the degradation kinetics of L-ascorbic acid, with higher temperatures accelerating both aerobic and anaerobic degradation processes [13] [14]. Studies have shown that the retention of L-ascorbic acid decreases dramatically at temperatures above 70°C, with almost complete degradation occurring after prolonged exposure to temperatures above 90°C [14] [18]. The temperature dependence of the degradation rate follows the Arrhenius equation, allowing for the prediction of stability under various thermal processing conditions [15].

Microencapsulation techniques have been employed to enhance the thermal stability of L-ascorbic acid, with certain formulations demonstrating stability up to 188°C [13]. These approaches involve encapsulating L-ascorbic acid within protective matrices, such as polysaccharides or proteins, which shield the compound from direct exposure to heat and oxygen [13]. Such strategies have proven effective in preserving L-ascorbic acid during high-temperature processing operations, with retention rates of approximately 90% after 60 days of storage at room temperature [13].

Solubility Behavior in Aqueous and Organic Matrices

L-ascorbic acid demonstrates distinctive solubility patterns across various solvents, with its highest solubility observed in polar protic solvents and significantly lower solubility in non-polar or aprotic solvents [20] [21]. In water, L-ascorbic acid exhibits excellent solubility, with values reported at approximately 330 g/L at 25°C, making it highly accessible for aqueous formulations and biological systems [20]. Alternative measurements have indicated a solubility of 176 g/L at 20°C, with the variation potentially attributable to differences in experimental conditions and measurement techniques [35].

The solubility of L-ascorbic acid in organic solvents follows a clear trend that correlates with the polarity and hydrogen-bonding capacity of the solvent [21]. In methanol, L-ascorbic acid displays high solubility, though less than in water, while ethanol supports moderate solubility [21]. As the carbon chain length increases in alcohols, the solubility decreases, with propan-2-ol showing lower solubility compared to methanol and ethanol [21]. This pattern reflects the diminishing polarity and hydrogen-bonding ability with increasing alkyl chain length in the alcohol series [21].

Table 4: Solubility Behavior in Various Solvents

SolventSolubility (g/L)Temperature (°C)
Water33025
Water (alternative measurement)17620
MethanolHigh20-25
EthanolModerate20-25
Propan-2-olLow20-25
AcetoneLow20-25
AcetonitrileVery Low20-25
Ethyl AcetateVery Low20-25
TetrahydrofuranLow20-25
DMSOSlightly Soluble25
BenzeneInsoluble25
ChloroformInsoluble25
Diethyl EtherInsoluble25

In ketones and ethers, L-ascorbic acid exhibits limited solubility, with acetone and tetrahydrofuran supporting only low levels of dissolution [21]. More polar aprotic solvents such as dimethyl sulfoxide (DMSO) can dissolve L-ascorbic acid to a limited extent, classified as "slightly soluble" [23]. In contrast, L-ascorbic acid is essentially insoluble in non-polar solvents including benzene, chloroform, and diethyl ether, highlighting the critical role of polarity and hydrogen bonding in facilitating its dissolution [20].

The solubility of L-ascorbic acid is significantly influenced by temperature, with higher temperatures generally promoting increased solubility in most solvents [21] [25]. This temperature dependence follows van't Hoff behavior, allowing for the determination of thermodynamic parameters associated with the dissolution process [25]. The enthalpy of solution for L-ascorbic acid in water has been determined to be endothermic, explaining the observed increase in solubility with rising temperature [25].

In binary solvent systems, the solubility of L-ascorbic acid follows complex patterns that depend on the composition and interaction between the solvents [25]. Studies on water-ethanol and water-propanol mixtures have revealed that the solubility decreases with increasing alcohol content, though not in a strictly linear fashion [25]. These observations suggest that solvent-solvent interactions significantly influence the solvation environment for L-ascorbic acid, affecting its dissolution behavior in mixed solvent systems [25].

The pH of the solution exerts a profound effect on the solubility of L-ascorbic acid, particularly in aqueous environments [11] [22]. As the pH increases above the first pKa value (4.15), the compound becomes increasingly deprotonated, forming the ascorbate monoanion, which typically exhibits enhanced solubility compared to the undissociated form [7] [11]. This pH-dependent solubility is crucial for understanding the behavior of L-ascorbic acid in various biological compartments and formulation environments with different pH values [11].

The presence of metal ions, particularly transition metals such as copper and iron, can significantly alter the solubility behavior of L-ascorbic acid through complex formation and catalyzed oxidation reactions [11] [22]. These interactions not only affect solubility but also impact stability, as metal-catalyzed oxidation represents a major degradation pathway for L-ascorbic acid in solution [22]. Consequently, chelating agents are often employed in formulations to mitigate these effects and enhance the solubility and stability of L-ascorbic acid in various matrices [22].

Table 5: Physical Properties Summary

PropertyValueConditions
AppearanceWhite crystalline powderPure form
Molecular FormulaC₆H₈O₆Standard
Molecular Weight (g/mol)176.12Standard
Density (g/cm³)1.65 - 1.69420°C
Melting Point (°C)190 - 194Standard pressure
Boiling Point (°C)553Calculated
Specific Rotation [α]²⁰/D+20.5° to +21.5°C=10, H₂O, 25°C
Refractive Index (nD²⁰)1.332 - 1.35825°C, aqueous
pH (aqueous solution)1.0 - 2.55% w/v solution
Optical RotationDextrorotatoryAqueous solution
Heat of Formation (kJ/mol)-1164.6Standard conditions
Dipole Moment (D)2.85Gas phase

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

L-ascorbic acid is a white to very pale yellow crystalline powder with a pleasant sharp acidic taste. Almost odorless. (NTP, 1992)
Liquid; Dry Powder
White to pale yellow, odourless crystalline powder
White solid; [Merck Index] White to yellow odorless solid; [ICSC] Powder; [Sigma-Aldrich MSDS]
Solid
ODOURLESS WHITE-TO-SLIGHTLY-YELLOW CRYSTALS OR POWDER.

Color/Form

Crystals (usually plates, sometimes needles, monoclinic system)
White crystals (plates or needles)
White to slightly yellow crystals or powder ... gradually darkens on exposure to light

XLogP3

-1.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

176.03208797 g/mol

Monoisotopic Mass

176.03208797 g/mol

Heavy Atom Count

12

Taste

Pleasant, sharp, acidic taste

Density

1.65 (NTP, 1992) - Denser than water; will sink
1.65 g/cu cm at 25 °C
1.65 g/cm³

Odor

Odorless

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.
190-192 °C

Appearance

Solid powder

Melting Point

374 to 378 °F (decomposes) (NTP, 1992)
Between 189 °C and 193 °C with decomposition
190-192 °C (some decomposition)
Melting point = 465.15 deg K, decomposes.
191 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

PQ6CK8PD0R

Related CAS

134-03-2 (monosodium salt)

Drug Indication

Used to treat vitamin C deficiency, scurvy, delayed wound and bone healing, urine acidification, and in general as an antioxidant. It has also been suggested to be an effective antiviral agent.
Used in preventing and treating iron-deficiency anemia.

Therapeutic Uses

Antioxidants; Free Radical Scavengers
Prophylaxis and treatment of scurvy
Ascorbic acid 100 to 200 mg daily may be given with desferrioxamine in the treatment of patients with thalassemia, to improve the chelating action of desferrioxamine, thereby increasing the excretion of iron.
In iron deficiency states ascorbic acid may increase gastrointestinal iron absorption and ascorbic acid or ascorbate salts are therefore included in some oral iron preparations.
For more Therapeutic Uses (Complete) data for L-Ascorbic Acid (30 total), please visit the HSDB record page.

Mechanism of Action

In humans, an exogenous source of ascorbic acid is required for collagen formation and tissue repair by acting as a cofactor in the posttranslational formation of 4-hydroxyproline in -Xaa-Pro-Gly- sequences in collagens and other proteins. Ascorbic acid is reversibly oxidized to dehydroascorbic acid in the body. These two forms of the vitamin are believed to be important in oxidation-reduction reactions. The vitamin is involved in tyrosine metabolism, conversion of folic acid to folinic acid, carbohydrate metabolism, synthesis of lipids and proteins, iron metabolism, resistance to infections, and cellular respiration.
Iron is necessary for the production of hemoglobin. Iron-deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia.
Ascorbic Acid reducing potential and conversion to AFR (ascorbate free radical) are key to its biological activity, including its free radical scavenging and its relationship to the oxidation of transition metals such as iron and copper at enzyme active sites and in food.
Vitamin C is known to be an electron donor for eight human enzymes. Three participate in collagen hydroxylation; two in carnitine biosynthesis; and three in hormone and amino acid biosynthesis. The three enzymes that participate in hormone and amino acid biosynthesis are dopamine-beta-hydroxylase, necessary for the biosynthesis of the catecholamines norepinephrine and epinephrine; peptidyl-glycine monooxygenase, necessary for amidation of peptide hormones; and 4-hydroxyphenylpyruvatedioxygenase, involved in tyrosine metabolism. Ascorbate's action with these enzymes involves either monooxygenase or dioxygenase activities.
As a cofactor for hydroxylase and oxygenase metalloenzymes, ascorbic acid is believed to work by reducing the active metal site, resulting in reactivation of the metal-enzyme complex, or by acting as a co-substrate involved in the reduction of molecular oxygen. The best known of these reactions is the posttranslational hydroxylation of peptide-bound proline and lysine residues during formation of mature collagen. In these reactions, ascorbate is believed to reactivate the enzymes by reducing the metal sites of prolyl (iron) and lysyl (copper) hydroxylases.
Evidence also suggests that ascorbate plays a role in or influences collagen gene expression, cellular procollagen secretion, and the biosynthesis of other connective tissue components besides collagen, including elastin, fibronectin, proteoglycans, bone matrix, and elastin-associated fibrillin. The primary physical symptoms of ascorbic acid's clinical deficiency disease, scurvy, which involves deterioration of elastic tissue, illustrate the important role of ascorbate in connective tissue synthesis.
For more Mechanism of Action (Complete) data for L-Ascorbic Acid (11 total), please visit the HSDB record page.

Impurities

Oxalic acid < 0.2%
Heavy metals (as Pb): < 10 mg/kg

Absorption Distribution and Excretion

70% to 90%
The efficiency of absorption depends on the salt form, the amount administered, the dosing regimen and the size of iron stores. Subjects with normal iron stores absorb 10% to 35% of an iron dose. Those who are iron deficient may absorb up to 95% of an iron dose.
Ascorbic acid is readily absorbed from the gastrointestinal tract and is widely distributed in the body tissues. Plasma concentrations of ascorbic acid rise as the dose ingested is increased until a plateau is reached with doses of about 90 to 150 mg daily. Body stores of ascorbic acid in health are about 1.5 g although more may be stored at intakes above 200 mg daily. The concentration is higher in leucocytes and platelets than in erythrocytes and plasma. In deficiency states the concentration in leucocytes declines later and at a slower rate, and has been considered to be a better criterion for the evaluation of deficiency than the concentration in plasma.
Ascorbic acid is reversibly oxidized to dehydroascorbic acid; some is metabolized to ascorbate-2-sulfate, which is inactive, and oxalic acid which are excreted in the urine. Ascorbic acid in excess of the body's needs is also rapidly eliminated unchanged in the urine; this generally occurs with intakes exceeding 100 mg daily.
Ascorbic acid crosses the placenta and is distributed into breast milk. It is removed by hemodialysis.
The renal threshold for ascorbic acid is approx 14 ug/mL, but this level varies among individuals. When the body is saturated with ascorbic acid and blood concentrations exceed the threshold, unchanged ascorbic acid is excreted in the urine. When tissue saturation and blood concentrations of ascorbic acid are low, administration of the vitamin results in little or no urinary excretion of ascorbic acid. Inactive metabolites of ascorbic acid such as ascorbic acid-2-sulfate and oxalic acid are excreted in the urine ... Ascorbic acid is also excreted in the bile but there is no evidence for enterohepatic circulation ...
For more Absorption, Distribution and Excretion (Complete) data for L-Ascorbic Acid (29 total), please visit the HSDB record page.

Metabolism Metabolites

Hepatic. Ascorbic acid is reversibly oxidised (by removal of the hydrogen from the enediol group of ascorbic acid) to dehydroascorbic acid. The two forms found in body fluids are physiologically active. Some ascorbic acid is metabolized to inactive compounds including ascorbic acid-2-sulfate and oxalic acid.
Ascorbic acid-2-sulfate has ... been identified as metabolite of Vitamin C in human urine.
Ascorbate is oxidized to CO2 in rats and guinea pigs, but considerably less conversion can be detected in man. One route of metabolism of the vitamin in man involves its conversion to oxalate and eventual excretion in the urine; dehydroascorbate is presumably an intermediate.
... Young male guinea pigs /were fed/ diets containing either 2 g/kg (18 control animals) or 86 g/kg (29 treatment animals) of ascorbic acid for 275 days. The average weight gain was significantly higher in the control group. Eight control and eight treatment animals, chosen to maintain comparable weights between the groups, were then given a totally deficient ascorbic acid diet 24 hr before a metabolic study was initiated. In the metabolic study, (14)C-labeled L-ascorbic acid (628 g) was then injected intraperitoneally into both treatment and control guinea pigs to study the catabolism and excretion of the ascorbic acid. Catabolism of the labeled ascorbic acid to respiratory (14)CO2 was increased in treatment guinea pigs. The control and treatment animals were then divided into two groups. One group received 3 mg/kg ascorbic acid (chronic deficiency) for 68 days. The other received a diet devoid of ascorbic acid (acute deficiency) for 44 days. Four control and three treatment animals from the chronic deficiency group and three control and four treatment animals from the acute deficiency group were given a totally deficient ascorbic acid diet 24 hr before a second metabolic study was initiated. (14)C-labeled L-ascorbic acid (628 g) was injected intraperitoneally as above. Treatment animals in the chronic deficiency and the acute deficiency groups had increased catabolism of the labeled ascorbic acid to respiratory (14)CO2 compared to control animals in the chronic and acute deficiency groups. The amount of radioactivity recovered in the urine and feces was similar for both groups except for an increased urinary excretion of the label in treated animals exposed to the totally deficient diet. The treatment animals maintained higher tissue stores of ascorbic acid than the control animals. However, this difference was significant only in the testes. When subjected to a totally deficient diet the treatment animals were depleted of ascorbic acid at a faster rate than the control animals. The accelerated catabolism was not reversible by subnormal intakes of the vitamin ...
... Hartley guinea pigs approximately 30 days pregnant /were divided/ into a control group receiving 25 mg ascorbic acid and a treated group receiving 300 mg/kg/day ascorbic acid daily. All animals were fed a 0.05% ascorbic acid diet. The groups were maintained for 10 days on their respective diets. Pups (both sexes) were randomly chosen on either day 5 or day 10 for the metabolic study. L-l-(14)C-Ascorbic Acid (10 uCi/mM) was injected intraperitoneally into the pups and they were placed in a metabolic chamber for five hours to collect expired (14)CO2. From day 11 all pups were caged individually and weaned to a diet containing only traces of ascorbic acid. Every third day the animals were examined for physical signs of scurvy. Once signs appeared, the animals were examined daily until death. Necropsies were performed on all animals. Pups from the treated group demonstrated a marked increase in (14)CO2 excretion following the intraperitoneal injection. Signs of scurvy appeared 4 days earlier in the treated group and mortality of the treated pups occurred approximately one week earlier. When excretion of labeled CO2 in both groups was correlated with the day of onset of scurvy signs, a linear correlation was found between the two parameters, suggesting that the earlier appearance of signs of scurvy on the experimental pups is secondary to an increased rate of ascorbic acid catabolism ...
For more Metabolism/Metabolites (Complete) data for L-Ascorbic Acid (10 total), please visit the HSDB record page.
Ascorbic acid has known human metabolites that include Ascorbic acid-2-sulfate.

Associated Chemicals

Ascorbic acid (DL);62624-30-0

Wikipedia

Ascorbic acid
Vitamin_C
Aqua_regia

Drug Warnings

Large doses are reported to cause diarrhea and other gastrointestinal disturbances. It has also been stated that large doses may result in hyperoxaluria and the formation of renal calcium oxalate calculi, and ascorbic acid should therefore be given with care to patients with hyperoxaluria. Tolerance may be induced with prolonged use of large doses, resulting in symptoms of deficiency when intake is reduced to normal. Prolonged or excessive use of chewable vitamin C preparations may cause erosion of tooth enamel.
Large doses of ascorbic acid have resulted in hemolysis in patients with G6PD deficiency.
Vitamin C intakes of 250 mg/day or higher have been associated with false-negative results for detecting stool and gastric occult blood. Therefore, high dose vitamin C supplements should be discontinued at least two weeks before physical exams to avoid interference with blood and urine tests.
Supplemental vitamin C may reduce the effectiveness of cancer chemotherapy, and its effectiveness in reducing risk from cancer and related death is unclear.
For more Drug Warnings (Complete) data for L-Ascorbic Acid (25 total), please visit the HSDB record page.

Biological Half Life

16 days (3.4 hours in people who have excess levels of vitamin C)
The plasma half-life is reported to be 16 days in humans. This is different in people who have excess levels of vitamin C where the half-life is 3.4 hours
Vitamin C has a 96 hr half-life in guinea pigs.
Due to homeostatic regulation, the biological half-life of ascorbate varies widely from 8 to 40 days and is inversely related to the ascorbate body pool.

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives
Agrochemicals -> Pesticides
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Fragrance Ingredients
Food Additives -> ANTIOXIDANT; -> JECFA Functional Classes
Cosmetics -> Buffering; Antioxidant

Methods of Manufacturing

The classical Reichstein - Grussner synthesis starts with reduction of D-glucose to D-sorbitol by hydrogenation over a nickel catalyst. The microbiological oxidation of D-sorbitol to L-sorbose is carried out with Acetobacter xylinum. On treatment of L-sorbose with acetone at low temperature in the presence of sulfuric acid, 2,3:4,6-di-O-isopropylidene-alpha-L-sorbofuranose is formed. The di-O-isopropylidenyl protection of the hydroxyl-groups at C-2, C-3 and C-4, C-6 allows high-yield oxidation to di-O-isopropylidene-2-ketogulonic acid, without over-oxidation or other side reactions. The oxidation is carried out with potassium permanganate in alkaline solution. Treatment of /di-O-isopropylidene-2-ketogulonic acid/ with hot water affords 2-keto-L-gulonic acid, which is converted to L-ascorbic acid by heating in water at 100 °C (20% yield) or by esterification and treatment with sodium methoxide in methanol followed by acidification with hydrogen chloride, yielding ca. 70% of /L-ascorbic acid /. The overall yield of ascorbic acid from D-glucose is 15-18%.

General Manufacturing Information

Not Known or Reasonably Ascertainable
Miscellaneous Manufacturing
L-Ascorbic acid: ACTIVE
The most significant characteristic of l-ascorbic acid is its oxidation to dehydro-l-ascorbic acid, with which it forms a reversible redox system. This reducing property, together with its nutritional qualities and low toxicity, is the main reason for the numerous applications of vitamin C in the food and pharmaceutical industries.
1 unit (USP or International) is the Vitamin C activity of 0.05 mg of the USP ascorbic acid reference standard.
... Because of ascorbic acid's sensitivity to oxidation ... its stability in foods has received more attention than that of other vitamins ... Ascorbic acid oxidase is present in a variety of plant foods and may be responsible for significant losses if not inactivated during tissue maceration.
Stability ... in potato products has been of interest since they are a significant dietary source in many countries. Reduced ascorbic acid decreased 50% in potatoes stored three months - from 25 to 13 mg/100 g. Additional degradation occurs during cooking and washing - from 13 to 6 mg/100 g.
For more General Manufacturing Information (Complete) data for L-Ascorbic Acid (10 total), please visit the HSDB record page.

Analytic Laboratory Methods

AOAC Method 967.21. Vitamin C (Ascorbic Acid) in Vitamin Preparations and Juices. 2,4-Dichloroindophenol Titrimetric Method. Ascorbic acid reduces oxidation-reduction indicator dye, 2,4-dichloroindophenol, to colorless solution. At end point, excess unreduced dye is rose pink in acid solution. Vitamin is extracted and titration is performed in presence of HPO3-HOAc or HPO3-HOAc-H2SO4 solution to maintain proper acidity for reaction and to avoid autoxidation of ascorbic acid at high pH.
AOAC Method 967.22. Vitamin C (Ascorbic Acid) in Vitamin Preparations. Microfluorometric Method. Ascorbic acid is oxidized to dehydroascorbic acid in presence of Norit. Oxidized form is reacted with 0-phenylenediamine to produce fluorophor having activation max. at ca 350 nm and fluorescence max. at ca 430 nm. Fluorescence intensity is proportional to concentration.
AOAC Method 984.26. Vitamin C (Total) in Food. Semiautomated Fluorometric Method.
AOAC Method 985.33. Vitamin C (Reduced Ascorbic Acid) in Ready- to-Feed Milk-Based Infant Formula. 2,6-Dichloroindophenol Titrimetric Method. Ascorbic acid is estimated by titration with colored oxidation-reduction indicator, 2,6-dichlororindophenol. EDTA is added as chelating agent to remove Fe and Cu interferences.
For more Analytic Laboratory Methods (Complete) data for L-Ascorbic Acid (8 total), please visit the HSDB record page.

Storage Conditions

Solutions of ascorbic acid are rapidly oxidized in air and in alkaline media; the drug should be protected from air and light.

Interactions

BALB/c male mice (288) were allocated into four groups: group 1 (48 animals), control diet; group 2 (48 animals), control diet and 500 ppm 2-acetylaminofluorene (2-AAF); group 3 (96 animals), control diet and 250 mg/mL of ascorbic acid in water; group 4 (96 animals), control diet, 2-AAF, and ascorbic acid. Food and water consumptions were measured at weekly intervals. The animals were killed at 28 days and necropsied. There were no detectable differences in relative food consumption due to the addition of ascorbic acid or to an interaction of ascorbic acid with 2-AAF. However the presence of ascorbic acid in the water was associated with a significant reduction in relative water consumption. The addition of 2-AAF caused a significant increase in relative water consumption, and a significant interaction of ascorbic acid with 2-AAF was detected. Major histological findings were restricted to the urinary bladder. Vacuolization of the transitional epithelium, simple and nodular urothelial hyperplasia, fibrosis, and chronic inflammation of the lamina propria were found in varying degrees in the urinary bladders of mice receiving 2-AAF alone and in combination with ascorbic acid. The most severe lesions were seen in the mice given the combination of 2-AAF and ascorbic acid. The urinary bladders of mice receiving the control diet and ascorbic acid alone were normal. The chronic inflammation and fibrosis were restricted primarily to the fundus of the urinary bladder. The lamina propria contained an increased amount of collagen, an increase in the vasculature and an infiltration of mononuclear inflammatory cells ...
Effect of ascorbic acid on metal toxicity.
Table: Effect of Ascorbic Acid on Metal Toxicity [Table#2228]
... Male F344 rats /were injected/ intraperitoneally with 0, 458, or 687 umol/kg 4-aminophenol (PAP). PAP caused selective necrosis to the pars recta of the proximal tubule. Coadministration of ascorbic acid (457 and 687 umol/kg) with PAP protected the rats against the nephrotoxicity, markedly reduced the effect on renal function, and limited the extent of renal tubular necrosis.
Oxytocin decreases the rate of placental transmission of ascorbic acid.
For more Interactions (Complete) data for L-Ascorbic Acid (41 total), please visit the HSDB record page.

Stability Shelf Life

Stable to air when dry; impure preparation and in many natural products vitamin oxidizes on exposure to air and light. Aqueous solutions are rapidly oxidized by air, accelerated by alkalies, iron, copper

Dates

Modify: 2023-08-15
1. Jandl, B.; Sedghiniya, S.; Carstens, A.; Astakhova, K. Peptide–Fluorophore Hydrogel as a Signal Boosting Approach in Rapid Detection of Cancer DNA. ACS Omega, 2019, 4(9), 13889–13895. doi: 10.1021/acsomega.9b01586
2. Taskova, M.; Uhd, J.; Miotke, L.; Kubit, M.; Bell, J.; Ji, H.P.; Astakhova, K. Tandem Oligonucleotide Probe Annealing and Elongation To Discriminate Viral Sequence. Analytical Chemistry, 2017, 89(8), 4363–4366. doi: 10.1021/acs.analchem.7b00646
3. Samuelsen, S.V.; Maity, A.; Nybo, M.; Macaubas, C.; Lønstrup, L.; Balboni, I.M.; Mellins, E.D.; Astakhova, K. Novel Phospholipid-Protein Conjugates Allow Improved Detection of Antibodies in Patients with Autoimmune Diseases. PLoS One, 2016, 11(6), e0156125. doi: 10.1371/journal.pone.0156125
4. Li, Z.; Liu, Z.; Chen, Z.; Ju, E.; Li, W.; Ren, J.; Qu, X. Bioorthogonal chemistry for selective recognition, separation and killing bacteria over mammalian cells. Chemical Communications, 2016, 52(17), 3482–3485. doi:

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